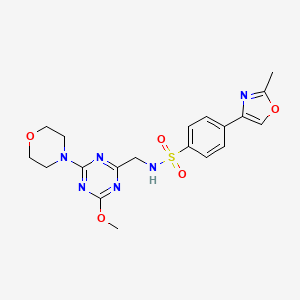

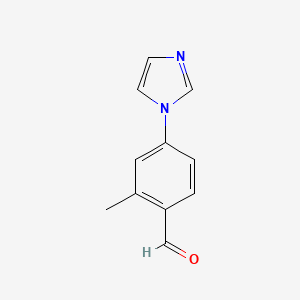

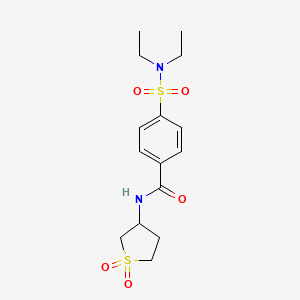

![molecular formula C7H4F3N3O B2872800 2-(三氟甲基)吡唑并[1,5-A]吡嗪-4-醇 CAS No. 877402-82-9](/img/structure/B2872800.png)

2-(三氟甲基)吡唑并[1,5-A]吡嗪-4-醇

描述

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a chemical compound with the formula C7H4F3N3O . It is one of the important core of nitrogen ring junction heterocyclic compounds . It has a molecular weight of 203.12 .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involves a copper-catalyzed radical annulation . This process allows the synthesis of 4- or 6-substituted target molecular entities as a single product . The utility of this process is further demonstrated by the facile construction of four different ring systems, a gram-scale synthesis, and the late-stage functionalization of bioactive molecules .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL has been analyzed in several studies . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The chemical reactions of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involve the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .科学研究应用

Fluorescent Probes in Bioimaging

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol: derivatives have been identified as strategic compounds for optical applications, particularly as fluorescent probes. They exhibit tunable photophysical properties, which are advantageous for studying the dynamics of intracellular processes and bioimaging applications .

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities make it suitable for use in OLEDs. The ability to design solid-state emitters with good quantum yields by proper structural selection is a key application in the development of organic materials .

Chemosensors

Due to the presence of heteroatoms, these compounds can act as potential chelating agents for ions, making them useful in the development of chemosensors. This application is significant for detecting various ions and molecules .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the Suzuki–Miyaura cross-coupling reaction, which is a powerful synthetic tool for creating bioactive molecules. This reaction is particularly suitable for the synthesis of molecules with potential therapeutic applications .

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting their optical properties.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes , suggesting that they may affect pathways related to these processes.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that they may have significant effects on the optical properties of their targets.

Action Environment

The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that factors such as light exposure could potentially influence their action .

属性

IUPAC Name |

2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQTMITFTVUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

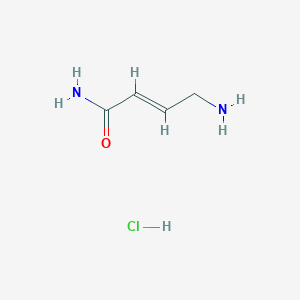

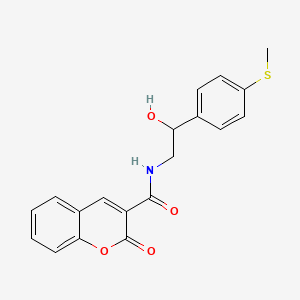

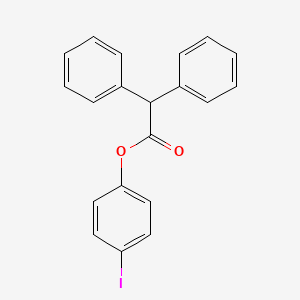

![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)

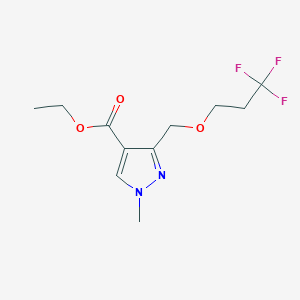

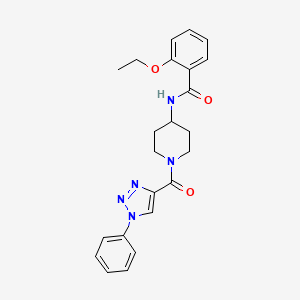

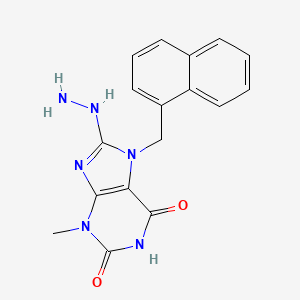

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2872732.png)

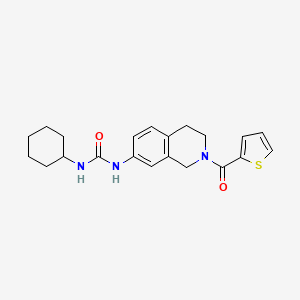

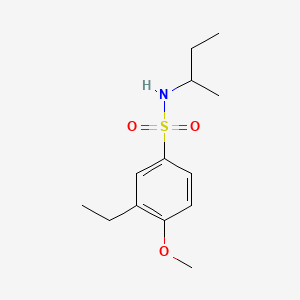

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)